molecular formula C21H26Cl2N6O2 B2586316 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-46-2

8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2586316
CAS RN: 898437-46-2
M. Wt: 465.38
InChI Key: XUXMBVFGGDXNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26Cl2N6O2 and its molecular weight is 465.38. The purity is usually 95%.
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Scientific Research Applications

Bronchodilatory and Antiallergic Applications

Research on similar compounds, like those with piperazine and purine structures, has shown effectiveness in bronchodilatory and antiallergic applications. For instance, a study on a piperazine derivative highlighted its active bronchodilator and antiallergic properties in clinical and animal studies, suggesting potential applications in treating respiratory conditions such as asthma (Cho et al., 1981).

Antagonistic Effects on Histamine Receptors

Compounds with similar structures have been evaluated for their antiallergic effects by acting as antagonists on histamine H1-receptors. A study on tazifylline, a compound with a piperazine ring, demonstrated significant dose-related inhibitions of allergic reactions in both atopic and non-atopic subjects, indicating potential for treating allergies (Ring et al., 1988).

Psychoactive Substance Analysis

Analytical studies have been conducted on novel psychoactive substances, including those with piperazine structures, to understand their effects and potential risks. Such studies contribute to the broader field of drug safety and public health by identifying the pharmacological and toxicological profiles of new substances (Rust et al., 2012).

Novel Therapeutic Targets

Investigations into compounds with specific structures can lead to the identification of novel therapeutic targets for drug development. Studies on receptor occupancy by novel antagonists, for example, provide insights into potential applications in treating anxiety and mood disorders, demonstrating the importance of these compounds in advancing therapeutic options (Rabiner et al., 2002).

properties

IUPAC Name

8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N6O2/c1-13(2)11-29-17-18(26(3)21(31)25-19(17)30)24-20(29)28-8-6-27(7-9-28)12-14-4-5-15(22)16(23)10-14/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXMBVFGGDXNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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